REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:14])([CH3:13])[C:3](=O)[CH2:4][C:5](=O)[C:6]([O:8][CH2:9][CH3:10])=[O:7].[CH3:15][NH:16][NH2:17]>CCO>[CH2:9]([O:8][C:6]([C:5]1[N:16]([CH3:15])[N:17]=[C:3]([C:2]([CH3:14])([CH3:13])[CH3:1])[CH:4]=1)=[O:7])[CH3:10]
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Name
|
|
Quantity
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1.02 g
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Type
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reactant
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Smiles
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CC(C(CC(C(=O)OCC)=O)=O)(C)C
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Name
|
|
Quantity
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20 mL
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Type
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solvent
|
Smiles
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CCO
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Name
|
CH3NHNH2
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Quantity
|
0.27 mL
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Type
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reactant
|
Smiles
|
CNN
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
the resulting mixture was stirred at room temperature for 2 h
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The resulting mixture was warmed to 80° C. for 4 h
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Duration
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4 h
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Type
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TEMPERATURE
|
Details
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cooled to room temperature
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Type
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CUSTOM
|
Details
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The solvent was removed under reduced pressure
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Type
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CUSTOM
|
Details
|
the resulting residue was chromatographed
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Type
|
WASH
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Details
|
eluting with 1:19 EtOAc-hexanes
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |